Product packaging for 2-Bromo-3-fluoro-4-iodoaniline(Cat. No.:CAS No. 1936364-85-0)

2-Bromo-3-fluoro-4-iodoaniline

Cat. No.: B2880699
CAS No.: 1936364-85-0
M. Wt: 315.912
InChI Key: TTXBFIBGXTYPBS-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-iodoaniline ( 1936364-85-0) is a multifunctional halogenated aniline derivative of high interest in advanced pharmaceutical research and organic synthesis . With a molecular formula of C₆H₄BrFIN and a molecular weight of 315.91 g/mol, this compound serves as a crucial building block for the construction of complex molecules . Its structure features three distinct halogen substituents—bromo, fluoro, and iodo—on the aniline ring, which provide multiple, orthogonal sites for further chemical modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitutions . This versatility makes it particularly valuable in medicinal chemistry for creating libraries of drug candidates and in the development of targeted therapies, including anti-cancer agents . Researchers utilize this compound primarily as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and specialized chemical probes . The iodine atom is highly reactive in palladium-catalyzed couplings, while the bromo and fluoro groups allow for sequential, selective functionalization, enabling the fine-tuning of molecular properties. Supplied with a guaranteed purity of ≥98%, the product requires storage in a sealed container under an inert atmosphere, protected from light, and at 2-8°C . Safety Information: This compound is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, should be used. Handling should only occur in a well-ventilated area, such as a chemical fume hood. Please Note: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrFIN B2880699 2-Bromo-3-fluoro-4-iodoaniline CAS No. 1936364-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluoro-4-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFIN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXBFIBGXTYPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Br)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 Bromo 3 Fluoro 4 Iodoaniline

Cross-Coupling Reactions Involving Polyhalogenated Anilines

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and polyhalogenated anilines like 2-bromo-3-fluoro-4-iodoaniline are valuable substrates in this regard. The differential reactivity of the C-I, C-Br, and C-F bonds allows for selective functionalization.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. mdpi.comresearchgate.net In polyhalogenated systems, the selectivity of the reaction is often dictated by the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). This inherent reactivity difference allows for sequential and site-selective couplings. nih.govmdpi.com

For a substrate like this compound, the Suzuki-Miyaura coupling is expected to occur preferentially at the most labile C-I bond. wikipedia.org This allows for the introduction of an aryl or vinyl group at the 4-position while leaving the bromo and fluoro substituents intact for subsequent transformations. The reaction is typically catalyzed by a palladium complex. mdpi.com The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Research on similar polyhalogenated anilines has demonstrated the feasibility of such selective couplings. For instance, studies on di- and trihalogenated anilines have shown that careful control of reaction conditions, including the choice of catalyst, base, and solvent, can achieve high regioselectivity. mdpi.comuio.no In some cases, the presence of an unprotected amino group can influence the reaction, but successful couplings are often achieved without the need for a protecting group. uio.no

Table 1: Reactivity of Halogens in Suzuki-Miyaura Coupling An interactive table is available in the online version.

Halogen Bond Dissociation Energy (approx. kcal/mol) Relative Reactivity
Iodine 65 Highest
Bromine 81 Intermediate
Chlorine 96 Lower

The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on polyhalogenated substrates like this compound proceeds with a high degree of chemoselectivity. The reaction will preferentially occur at the C-I bond due to its lower bond dissociation energy compared to the C-Br and C-F bonds. wikipedia.org

This selectivity allows for the introduction of an alkynyl group at the 4-position. The resulting arylated aniline (B41778) can then undergo further functionalization at the C-Br position in a subsequent Sonogashira or other cross-coupling reaction under more forcing conditions. rsc.orgresearchgate.net The reaction is generally carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org

Studies on various polyhalogenated aromatic compounds have confirmed this reactivity pattern. For example, regioselective Sonogashira couplings have been successfully performed on di- and tri-iodinated benzenes, as well as on substrates containing both iodo and chloro substituents, with the coupling occurring exclusively at the iodo-substituted position. rsc.org

Polyhalogenated anilines are valuable precursors in the synthesis of complex heterocyclic structures like carbazoles and dibenzofurans. The synthesis of N-arylated carbazoles can be achieved through a palladium-catalyzed cascade reaction involving an aniline and a cyclic diaryliodonium salt. beilstein-journals.org An alternative approach involves a Suzuki coupling to form a 2-aminobiphenyl (B1664054) derivative, followed by an intramolecular cyclization. beilstein-journals.org For a molecule like this compound, a sequential cross-coupling strategy could be employed. First, a Suzuki or Sonogashira coupling at the C-I position would introduce a suitable aryl or vinyl group. This could be followed by an intramolecular cyclization involving the amino group and the bromo substituent to form the carbazole (B46965) ring.

Similarly, dibenzofurans can be synthesized through intramolecular cyclization of appropriately substituted biphenyl (B1667301) precursors. An Ullmann-type cyclization is a common method for forming the dibenzofuran (B1670420) core. Starting with this compound, a Suzuki coupling at the C-I position with a hydroxyphenylboronic acid would yield a 2-amino-4-(hydroxyphenyl)biphenyl derivative. Subsequent intramolecular cyclization, potentially after conversion of the amino group to a different leaving group, could lead to the formation of a substituted dibenzofuran.

Sonogashira Cross-Coupling for Arylated Anilines

Electrophilic Aromatic Substitution Patterns in Polyhalogenated Anilines

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. pressbooks.pub In aniline, the amino group is a strong activating and ortho-, para-directing group due to its electron-donating nature. byjus.comscribd.com However, in polyhalogenated anilines like this compound, the presence of multiple electron-withdrawing halogen substituents deactivates the ring towards electrophilic attack. aakash.ac.in

The directing effect of the substituents on the aniline ring is a combination of their inductive and resonance effects. The amino group is strongly activating and ortho-, para-directing. byjus.com The halogens are deactivating due to their inductive effect but are ortho-, para-directing due to their resonance effect. aakash.ac.in In this compound, the positions ortho and para to the amino group are positions 6 and 4. Position 4 is already substituted with iodine. Therefore, electrophilic attack would be expected to occur at position 6.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.comchemistrytalk.org For this compound, direct halogenation would likely lead to substitution at the 6-position. Nitration of anilines can be complex as the strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-directing group. byjus.com To achieve para- or ortho-nitration, the amino group is often protected by acetylation first. scribd.com

Radical-Mediated Transformations and Halogen Migration Studies

Radical-mediated reactions offer alternative pathways for the functionalization of halogenated aromatic compounds. Halogen atom transfer (XAT) is a key process in some radical reactions, which can lead to the formation of aryl radicals that can then participate in various transformations. acs.org

A notable radical-mediated phenomenon in polyhalogenated aromatics is the "halogen dance," which involves the base-induced migration of a halogen atom to a different position on the aromatic ring. wikipedia.orgresearchgate.net This rearrangement is driven by the formation of a more stable carbanion intermediate. wikipedia.org While not specifically documented for this compound, such migrations are known to occur in other polyhalogenated systems, particularly under strongly basic conditions. researchgate.net The relative migratory aptitude of the halogens would likely follow the order I > Br > Cl.

Functional Group Interconversions on the Halogenated Aromatic Core

The functional groups on this compound can undergo various interconversions. The amino group can be converted to a wide range of other functionalities. For example, diazotization of the amino group with nitrous acid followed by treatment with appropriate reagents can yield diazonium salts, which are versatile intermediates for introducing a variety of substituents, including hydroxyl, cyano, and other halogens. google.com

The halogen substituents themselves can also be manipulated. While the C-F bond is generally robust, the C-Br and C-I bonds can be reduced to C-H bonds using various reducing agents. Furthermore, under specific conditions, nucleophilic aromatic substitution (SNAr) could potentially replace one of the halogens, although this is generally more difficult on electron-rich aniline rings unless there are strong electron-withdrawing groups present. smolecule.com

Mechanism of Action in Chemical Reactions

The mechanism of action of this compound in chemical reactions is multifaceted, depending on the specific reaction type and conditions. Its behavior is largely governed by the electronic effects of its substituents and the inherent reactivity of its functional groups.

In palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Sonogashira, and Heck couplings, the mechanism primarily involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. Due to the lower bond dissociation energy, the C-I bond is significantly more reactive than the C-Br and C-F bonds. The catalytic cycle for a generic Suzuki-Miyaura coupling at the C-I position would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, which is reduced back to Pd(0), thus regenerating the catalyst and forming the new C-C bond.

This selective reactivity allows for sequential functionalization of the molecule. For instance, a Sonogashira coupling could be performed selectively at the iodo position, followed by a Suzuki coupling at the bromo position under more forcing conditions.

In nucleophilic aromatic substitution (NAS) reactions, the mechanism is influenced by the strong electron-withdrawing nature of the halogen atoms, which can stabilize the intermediate Meisenheimer complex. However, the presence of the electron-donating amino group generally disfavors NAS unless a very strong nucleophile is used or the amino group is modified.

The diazotization of the amino group involves its reaction with a source of the nitrosonium ion (NO+), typically generated from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a highly versatile intermediate. The mechanism involves the following steps:

Formation of the nitrosonium ion from sodium nitrite and acid.

Nucleophilic attack of the amino group on the nitrosonium ion to form an N-nitrosamine.

Tautomerization and subsequent protonation of the oxygen atom.

Elimination of a water molecule to yield the diazonium ion.

This diazonium salt can then be transformed into a variety of other functional groups through reactions like the Sandmeyer reaction (to introduce another halogen or a cyano group) or by reaction with water to form a phenol.

The following table summarizes the expected reactivity of the functional groups in this compound in various reaction types.

Functional GroupReaction TypeReagents and ConditionsExpected Product(s)
Iodine (at C-4) Suzuki-Miyaura CouplingPd catalyst, boronic acid, base4-Aryl-2-bromo-3-fluoroaniline
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, terminal alkyne, base4-Alkynyl-2-bromo-3-fluoroaniline
Heck CouplingPd catalyst, alkene, base4-Alkenyl-2-bromo-3-fluoroaniline
Buchwald-Hartwig AminationPd catalyst, amine, base4-Amino-2-bromo-3-fluoroaniline derivative
Bromine (at C-2) Suzuki-Miyaura CouplingPd catalyst, boronic acid, base (more forcing conditions than for C-I)2-Aryl-3-fluoro-4-iodoaniline (if C-I is unreacted) or 2,4-Diaryl-3-fluoroaniline (if C-I is already functionalized)
Amino (at C-1) Diazotization/SandmeyerNaNO₂, H⁺; CuX (X = Cl, Br, CN)2-Bromo-3-fluoro-4-iodo-1-halobenzene or benzonitrile
Diazotization/HydrolysisNaNO₂, H⁺; H₂O, heat2-Bromo-3-fluoro-4-iodophenol
Aromatic Ring Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, FeBr₃)Substitution at C-6 (ortho to amino) is most likely

Theoretical and Computational Investigations of 2 Bromo 3 Fluoro 4 Iodoaniline

Density Functional Theory (DFT) Studies on Regioselectivity and Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For 2-bromo-3-fluoro-4-iodoaniline, DFT studies are instrumental in predicting the regioselectivity of its reactions, particularly electrophilic aromatic substitution. The aniline (B41778) molecule contains multiple substituents (–NH₂, –Br, –F, –I), each influencing the electron density distribution of the aromatic ring and thus directing incoming electrophiles to specific positions.

The amino (–NH₂) group is a powerful activating group and directs electrophiles to the ortho and para positions. However, in this compound, the para position is occupied by an iodine atom, and one ortho position is occupied by a bromine atom. Halogens (–F, –Br, –I) are deactivating groups due to their inductive effect but are also ortho-, para-directors because of their ability to donate lone-pair electron density through resonance.

DFT calculations can model the interplay of these competing effects. By calculating the molecular electrostatic potential (MEP) and Fukui indices, it is possible to identify the regions of the molecule that are most susceptible to electrophilic attack. acs.org Theoretical studies on similar halogenated anilines show that the positions ortho to the activating amino group are generally favored for electrophilic substitution, unless sterically hindered. nih.gov In this specific molecule, the C6 position is the most probable site for electrophilic attack due to the strong directing effect of the amino group and the relatively lower steric hindrance compared to the C2 position, which is flanked by both the amino and fluoro groups.

DFT studies are also employed to elucidate reaction mechanisms. For instance, in metal-catalyzed cross-coupling reactions, a common application for iodoanilines, DFT can map out the potential energy surface of the catalytic cycle. acs.org This includes modeling the energies of intermediates and transition states for steps like oxidative addition, transmetalation, and reductive elimination. Such studies on related haloanilines indicate that the carbon-iodine bond is typically the most reactive site for oxidative addition with palladium catalysts due to its lower bond dissociation energy compared to carbon-bromine and carbon-fluorine bonds.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound based on DFT Principles
PositionSubstituentDirecting EffectPredicted ReactivityRationale
C1-NH₂--Substituted
C2-Brortho, para (deactivating)LowSterically hindered by -NH₂ and -F groups.
C3-Fortho, para (deactivating)-Substituted
C4-Iortho, para (deactivating)-Substituted
C5H-Lowmeta to the strongly activating -NH₂ group.
C6H-Highortho to the strongly activating -NH₂ group and least sterically hindered open position.

Molecular Orbital Calculations and Electronic Structure Analysis

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution within a molecule. researchgate.net For this compound, computational analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding its electronic behavior. researchgate.netresearchgate.net

The HOMO represents the orbital from which an electron is most easily removed and is associated with the molecule's ability to act as an electron donor, making it key to predicting the sites of electrophilic attack. rsc.org For anilines, the HOMO is typically a π-orbital with significant contributions from the benzene (B151609) ring and the nitrogen lone pair. rsc.org The energy of the HOMO is correlated with the ionization potential.

The LUMO is the orbital that most readily accepts an electron, relating to the molecule's capacity as an electron acceptor and its reactivity towards nucleophiles. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. beilstein-journals.org

Natural Bond Orbital (NBO) analysis is another computational technique used to study the electronic structure. huntresearchgroup.org.uk NBO analysis translates the complex, delocalized molecular orbitals into localized Lewis-like bonding structures (bonds, lone pairs). This method allows for the investigation of charge distribution and hyperconjugative interactions. In this compound, NBO analysis can quantify the donation of electron density from the nitrogen lone pair into the aromatic ring's antibonding orbitals (n → π* interaction), which is responsible for the activating nature of the amino group. It also describes the polarization of the C-halogen bonds.

Table 2: Illustrative Electronic Properties of this compound based on Theoretical Calculations for Analogous Compounds
PropertyDescriptionPredicted Value RangeSignificance
HOMO EnergyHighest Occupied Molecular Orbital Energy-5.0 to -5.5 eVIndicates susceptibility to electrophilic attack.
LUMO EnergyLowest Unoccupied Molecular Orbital Energy-0.5 to -1.0 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMO4.0 to 5.0 eVCorrelates with chemical reactivity and stability.
Dipole MomentMeasure of molecular polarity2.5 to 3.5 DInfluences solubility and intermolecular interactions.

Conformational Analysis and Energetic Profiles

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity and interactions. Conformational analysis involves mapping the molecule's potential energy as a function of its torsional angles to identify stable conformers and the energy barriers between them.

A primary conformational feature of anilines is the pyramidalization of the amino group and its rotation relative to the plane of the aromatic ring. researchgate.net Unlike an idealized sp² hybridized nitrogen, the amino group in aniline has a slight out-of-plane arrangement. The degree of this pyramidalization and the rotational barrier of the C-N bond are influenced by the substituents on the ring.

For this compound, the presence of a bromine atom at the C2 position, ortho to the amino group, introduces significant steric hindrance. This steric clash is expected to influence the preferred orientation of the amino group. Computational studies on ortho-substituted anilines have shown that such substituents can raise the energy barrier for the rotation of the amino group and affect the planarity of the molecule. cdnsciencepub.com

A potential energy surface (PES) scan can be performed computationally by systematically rotating the dihedral angle defined by the H-N-C1-C2 atoms. This would reveal the energy minima corresponding to the most stable conformations and the transition states for their interconversion. It is expected that the most stable conformer will be one where the amino group's hydrogen atoms are oriented to minimize steric repulsion with the adjacent bromine atom. The energetic profile would provide the rotational energy barrier, offering insight into the molecule's flexibility at different temperatures.

Table 3: Predicted Conformational Parameters for the Amino Group in this compound
ParameterDescriptionPredicted Value/ObservationInfluence
C2-C1-N-H Dihedral AngleRotation of the amino group relative to the ringLikely non-zero to minimize steric clashThe ortho-bromo substituent sterically hinders free rotation.
H-N-H AngleBond angle within the amino group~111-113°Indicates the degree of pyramidalization at the nitrogen center.
Rotational Energy BarrierEnergy required to rotate the C-N bond by 360°Higher than in unsubstituted anilineSteric hindrance from the ortho-bromo and ortho-fluoro groups increases the barrier.
Most Stable ConformerLowest energy spatial arrangementH-atoms of -NH₂ pointing away from the Br atomMinimizes steric strain between the amino group and the bulky bromine substituent.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental data from ¹H NMR, ¹³C NMR, and ¹⁹F NMR studies for 2-Bromo-3-fluoro-4-iodoaniline have not been found in published literature. While spectral data for numerous related fluoroanilines and haloanilines are available, providing a basis for theoretical estimation, no specific research findings for the title compound could be located. cuny.eduresearchgate.net

Proton (¹H) NMR Applications

No published ¹H NMR spectra or data tables detailing chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic protons of this compound are available.

Carbon-13 (¹³C) NMR Applications

There are no available ¹³C NMR spectral data in the scientific literature, which would be necessary to identify the chemical shifts of the carbon atoms within the molecule.

Fluorine-19 (¹⁹F) NMR for Fluorinated Analogs

Specific ¹⁹F NMR data, which would provide critical information about the electronic environment of the fluorine atom in this compound, remains unreported in accessible research.

X-ray Crystallography for Solid-State Structure Determination

A search for crystallographic information has yielded no results for this compound. There are no published studies detailing its crystal system, space group, unit-cell dimensions, or key bond lengths and angles, which would definitively establish its solid-state structure. While crystal structures for related compounds like 4-iodoaniline (B139537) have been determined, this data cannot be directly applied.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

While the molecular weight of this compound is calculated to be 315.91 g/mol based on its formula (C₆H₄BrFIN), specific experimental High-Resolution Mass Spectrometry (HRMS) data to confirm the exact mass and isotopic distribution is not available in the reviewed literature. vwr.com

HPLC-MS and HPLC-ICPMS for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS) represents a powerful analytical strategy for the detailed analysis of complex reaction mixtures, such as those generated during the synthesis or metabolic studies of halogenated compounds like this compound. These hyphenated techniques provide both separation of individual components and their specific detection and identification.

HPLC-MS combines the high-resolution separation capabilities of HPLC with the mass-analyzing power of MS. In a typical setup, the reaction mixture is injected into the HPLC system, where components are separated based on their physicochemical properties (e.g., polarity) using a stationary phase and a mobile phase gradient. The eluent from the HPLC column is then introduced into the mass spectrometer. This allows for the determination of the molecular weight of the parent compound and any intermediates, byproducts, or metabolites. Further structural information can be obtained using tandem mass spectrometry (MS/MS), which involves fragmentation of selected ions to yield characteristic patterns that aid in structural elucidation. researchgate.net

HPLC-ICP-MS is a highly sensitive, element-specific detection technique particularly suited for analyzing compounds containing heteroatoms, such as the bromine and iodine in this compound. tandfonline.com After separation by HPLC, the eluent is nebulized and introduced into an argon plasma, which atomizes and ionizes the sample. The ICP-MS then detects and quantifies specific isotopes, such as ⁷⁹Br, ⁸¹Br, and ¹²⁷I. researchgate.netnih.gov This method offers exceptional selectivity, allowing for the precise profiling and quantification of all halogen-containing species in a complex matrix, even at trace levels, without interference from non-halogenated background components. researchgate.netresearchgate.net

Research on analogous halogenated anilines demonstrates the utility of these methods. For instance, studies on 2-fluoro-4-iodoaniline (B146158) have successfully used HPLC-ICP-MS with iodine-specific detection (¹²⁷I) to profile and quantify metabolites in biological extracts. researchgate.netresearchgate.netnih.gov Similarly, the metabolism of 4-bromoaniline (B143363) has been extensively studied in rats using HPLC-ICP-MS to selectively detect brominated metabolites by monitoring ⁷⁹Br and ⁸¹Br isotopes in urine and bile samples. researchgate.netnih.gov This approach enabled the detection of at least 21 different brominated metabolites in urine. researchgate.netresearchgate.net The combination of these techniques provides a comprehensive understanding of the components within a reaction mixture, which is critical for process optimization and purity assessment. researchgate.net

Table 1: Application of HPLC-Coupled Mass Spectrometry in the Analysis of Halogenated Anilines

Technique Analyte Type Detection Principle Information Obtained Reference
HPLC-MS/MS Halogenated anilines & metabolites Molecular ion mass and fragmentation patterns Molecular weight, structural elucidation of byproducts and metabolites. researchgate.net
HPLC-ICP-MS Iodine-containing compounds Element-specific detection of ¹²⁷I isotope Profiling and quantification of all iodine-containing species. researchgate.netresearchgate.net

| HPLC-ICP-MS | Bromine-containing compounds | Element-specific detection of ⁷⁹Br & ⁸¹Br isotopes | Profiling and quantification of all bromine-containing species. | researchgate.netnih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that corresponds to the vibrational modes of the molecule's chemical bonds. For a complex molecule like this compound, the IR spectrum provides distinct signals that confirm the presence of its key structural features: the aniline (B41778) amine group (-NH₂), the aromatic ring, and the carbon-halogen bonds (C-F, C-Br, C-I).

Detailed vibrational analyses of related halogenated anilines, such as 3-chloro-4-fluoroaniline (B193440) and 2-iodoaniline (B362364), provide a basis for interpreting the spectrum of this compound. researchgate.net The primary amine group (-NH₂) typically exhibits two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic part of the molecule is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1400-1600 cm⁻¹ range. researchgate.netrsc.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Reference
Amine (-NH₂) N-H Stretch 3300 - 3500 researchgate.net
Aromatic Ring C-H Stretch 3000 - 3100 rsc.org
Aromatic Ring C=C Stretch 1400 - 1600 researchgate.netrsc.org
Aryl Fluoride C-F Stretch 1000 - 1400 researchgate.net
Aryl Bromide C-Br Stretch 500 - 690 researchgate.net

| Aryl Iodide | C-I Stretch | 485 - 600 | researchgate.net |

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₆H₄BrFIN
2-fluoro-4-iodoaniline C₆H₅FIN
4-bromoaniline C₆H₅BrN
3-chloro-4-fluoroaniline C₆H₅ClFN

Synthetic Utility As a Building Block in Complex Molecule Construction

Precursor in the Synthesis of Pharmaceutical Intermediates

The unique structure of 2-bromo-3-fluoro-4-iodoaniline makes it a valuable precursor for pharmaceutical intermediates. chemshuttle.comcphi-online.com The ability to perform regioselective reactions on the molecule is crucial for efficiently building potential drug candidates. The different halogens can be functionalized step-by-step, which is a key advantage in complex syntheses.

For example, the iodine atom is typically the most reactive site for palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings), allowing the introduction of new carbon-carbon bonds while leaving the bromine atom available for subsequent transformations. This modular approach is essential for synthesizing complex heterocyclic frameworks, which are common structures in many biologically active molecules. chemicalbook.com The fluorine atom, known for its ability to improve metabolic stability and binding affinity, is a common addition in medicinal chemistry to enhance the properties of a final drug molecule. researchgate.net The amino group itself can be used for further modifications, expanding the range of possible complex structures. acs.org

Scaffold for Agrochemical Development

In agrochemical science, this compound serves as a foundational scaffold for creating new pesticides and herbicides. chemshuttle.comcymitquimica.com The specific placement of the halogen atoms is critical for the biological activity of these products. The capacity for selective functionalization at the bromo and iodo positions enables the generation of large libraries of related compounds. chemshuttle.com These libraries can then be systematically screened to identify new agrochemicals with desired properties.

Rational design principles are often employed in developing new agrochemicals, where molecules are engineered to interact with specific biological targets. This compound provides a stable and well-defined platform for attaching various functional groups to achieve this. For instance, replacing the iodine atom with different aryl or heteroaryl groups through cross-coupling reactions can lead to compounds with potential insecticidal or fungicidal activities. The bromine atom can then be modified to fine-tune the molecule's efficacy and selectivity, optimizing its performance as an agrochemical agent. google.com

Role in the Preparation of Functional Materials

This compound is also a promising building block for functional materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com The interplay between the electron-donating amino group and the electron-withdrawing halogens can result in materials with valuable photophysical and electronic properties. smolecule.com

The compound's suitability for sequential and site-selective cross-coupling reactions is particularly useful in synthesizing conjugated polymers and oligomers, which are the key components of many organic electronic devices. By carefully selecting reaction partners and conditions, chemists can create materials with tailored electronic energy levels and charge-transport properties. For example, a Sonogashira coupling at the iodo position can extend the material's π-conjugated system, a critical factor for its electronic performance. researchgate.net The fluorine atom can also contribute by enhancing the material's stability and influencing its molecular packing in the solid state. Research on related haloanilines has shown their utility in the functionalization of single-walled carbon nanotubes to create specific defect-binding configurations, leading to materials with strongly red-shifted emissions. nih.gov

Diversification through Modular Functionalizations

A primary advantage of this compound is the potential for modular diversification, where different functional groups can be added in a controlled, stepwise manner. aablocks.com This is possible due to the different reactivities of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is more reactive than the C-Br bond. researchgate.net This reactivity difference allows for selective functionalization at the iodine-bearing position (C4) while the bromine at position C2 remains available for a subsequent, different reaction.

This modular strategy enables the synthesis of a vast array of complex, unsymmetrically substituted anilines from a single starting material. chemrxiv.orgacs.org For example, a Suzuki coupling can be performed at the iodo position, followed by a different type of coupling reaction, like a Buchwald-Hartwig amination, at the bromo position. acs.org This modularity is highly prized in drug discovery and materials science, where the ability to rapidly generate and test diverse compounds is key to innovation. chemrxiv.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1936364-85-0 vwr.com
Molecular Formula C₆H₄BrFIN vwr.com
Molecular Weight 315.91 g/mol vwr.com
Purity ≥95-97% abovchem.comchemsrc.com
Storage 2-8°C for long-term storage amadischem.com

Concluding Remarks and Future Research Directions

Current Challenges in Polyhalogenated Aniline (B41778) Chemistry

The synthesis and manipulation of polyhalogenated anilines are fraught with challenges, primarily centered on regioselectivity and chemoselectivity. The inherent similarities in the electronic properties of halogen substituents can make the selective functionalization of one C-X bond over another a formidable task. nih.gov Achieving site-selective cross-couplings in polyhalogenated arenes containing identical halogen atoms is a significant hurdle. nih.gov Furthermore, the synthesis of these molecules often requires multi-step sequences, which can be inefficient and generate significant waste. acs.org The development of synthetic methods that are both efficient and regioselective remains a critical challenge in this field. numberanalytics.com Another challenge lies in predicting the reactivity order, as subtle electronic and steric effects can lead to unexpected outcomes in cross-coupling reactions. nih.gov

Emerging Synthetic Strategies and Catalytic Systems

To address these challenges, chemists are developing innovative synthetic strategies and advanced catalytic systems. The use of continuous-flow technologies offers a safer and more scalable approach for handling potentially hazardous reagents and intermediates involved in the synthesis of halogenated compounds. acs.org In the realm of catalysis, significant progress is being made in the design of ligands and catalyst systems that can differentiate between various carbon-halogen bonds. acs.org

Palladium-based catalysts remain at the forefront of cross-coupling chemistry, with new generations of ligands enabling greater control over selectivity. organic-chemistry.org For instance, specialized N-heterocyclic carbene (NHC) palladium complexes have demonstrated high efficiency in various cross-coupling reactions. organic-chemistry.org Beyond traditional palladium catalysts, emerging trends include the use of palladium nanoparticles, which offer advantages in terms of stability, efficiency, and recyclability. preprints.orgmdpi.com Furthermore, the development of bimetallic catalytic systems, such as those combining palladium and silver, is opening new avenues for direct C-H arylation, reducing the reliance on pre-functionalized starting materials. numberanalytics.com The exploration of metal-organic frameworks (MOFs) as heterogeneous catalysts for C-N cross-coupling reactions also holds promise for developing more sustainable and recyclable catalytic systems. researchgate.net

Potential for Novel Applications in Chemical Synthesis and Materials Science

The unique structural and electronic properties of polyhalogenated anilines position them as valuable precursors for a wide range of applications. In medicinal chemistry, these compounds serve as key intermediates in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. nih.govbeilstein-journals.orgnih.gov The ability to selectively introduce different functional groups at specific positions on the aromatic ring is crucial for tuning the biological activity of the target molecules.

In materials science, polyhalogenated aromatic compounds are building blocks for functional materials with tailored electronic and photophysical properties. wikipedia.orgrsc.org For example, they can be used in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials. The introduction of multiple halogen atoms can influence the solid-state packing and intermolecular interactions of organic molecules, which in turn affects their material properties. beilstein-journals.org The development of novel polycyclic aromatic compounds functionalized with halogens is an active area of research with potential applications in electronics and photonics. rsc.org As our ability to control the synthesis and functionalization of polyhalogenated anilines improves, so too will the scope of their applications in creating the next generation of medicines and materials.

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